molecular formula C26H21FO7 B1619919 (3,4-Dibenzoyloxy-5-fluorooxolan-2-yl)methyl benzoate CAS No. 6301-48-0

(3,4-Dibenzoyloxy-5-fluorooxolan-2-yl)methyl benzoate

Cat. No. B1619919
CAS RN: 6301-48-0
M. Wt: 464.4 g/mol
InChI Key: YQWZFUWVRLLLGK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The linear formula of “(3,4-Dibenzoyloxy-5-fluorooxolan-2-yl)methyl benzoate” is C26H21FO7 . More detailed structural analysis would require additional resources or experimental data.

Scientific Research Applications

Mesomorphic Properties and Liquid Crystal Phases

Research into the synthesis and mesomorphic properties of new chiral series, including derivatives similar to "(3,4-Dibenzoyloxy-5-fluorooxolan-2-yl)methyl benzoate", has shown that these compounds can exhibit rich polymesomorphic sequences with anticlinic properties and display various smectic phases. These findings are significant in the development of advanced liquid crystal displays and materials with specific optical properties (Cruz et al., 2001).

Biochemical Transformations

In biochemical research, the transformation mechanisms of phenol to benzoate derivatives have been explored using fluorophenols as analogues. This has implications for understanding the microbial degradation of aromatic compounds in the environment and can aid in bioremediation strategies (Genthner et al., 1989).

Supramolecular Chemistry

The design and synthesis of compounds with complex benzoate structures have led to the discovery of novel supramolecular dendrimers that self-organize into unique liquid-crystalline phases. These materials have potential applications in nanotechnology and materials science for creating highly ordered and functional nanostructures (Balagurusamy et al., 1997).

Drug Synthesis and Nucleotide Chemistry

Compounds with benzoate moieties are crucial intermediates in the synthesis of pharmaceuticals and nucleotides. For example, selective benzoylation techniques have been developed for protected ribonucleosides, essential for the solid-phase synthesis of RNA and DNA-RNA mixtures. This has broad implications in drug development and genetic engineering (Kempe et al., 1982).

Molecular Electronics and Photonics

The study of fluorinated liquid crystals and their photoresponsive behavior highlights the potential of benzoate derivatives in molecular electronics and photonics. Understanding how these compounds interact with light and their stability under UV radiation can lead to the development of new materials for solar cells, sensors, and optical switches (Praveen & Ojha, 2012).

Safety And Hazards

Safety data sheets are available for “(3,4-Dibenzoyloxy-5-fluorooxolan-2-yl)methyl benzoate” and can be accessed for detailed safety and hazard information .

properties

IUPAC Name

(3,4-dibenzoyloxy-5-fluorooxolan-2-yl)methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FO7/c27-23-22(34-26(30)19-14-8-3-9-15-19)21(33-25(29)18-12-6-2-7-13-18)20(32-23)16-31-24(28)17-10-4-1-5-11-17/h1-15,20-23H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQWZFUWVRLLLGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)F)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50286130
Record name 2,3,5-tri-o-benzoylpentofuranosyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50286130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-Dibenzoyloxy-5-fluorooxolan-2-yl)methyl benzoate

CAS RN

6301-48-0
Record name NSC43888
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43888
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3,5-tri-o-benzoylpentofuranosyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50286130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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